2-(Propylamino)nicotinic acid
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Overview
Description
2-(Propylamino)nicotinic acid is a chemical compound that belongs to the group of nicotinic acid derivatives. This molecule has garnered significant interest from researchers in various fields, including medicinal chemistry, cancer research, and neuroscience, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)nicotinic acid typically involves the reaction of nicotinic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
This method is advantageous due to its scalability and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-(Propylamino)nicotinic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Biology: The compound is used in research to understand its effects on cellular processes and metabolic pathways.
Industry: The compound is used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of 2-(Propylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, which are involved in various neuronal activities. This modulation can lead to changes in cellular signaling and metabolic processes, ultimately affecting the physiological functions of the cells .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: An amide derivative of nicotinic acid, known for its wide range of biological applications.
2-Chloro-N-(2-chlorophenyl)nicotinamide: A nicotinamide derivative with antibacterial and antibiofilm properties.
2-Chloro-N-(3-chlorophenyl)nicotinamide: Another nicotinamide derivative with similar properties.
Uniqueness
2-(Propylamino)nicotinic acid is unique due to its specific propylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(propylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYONGVMXQDSGRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.